(R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine
CAS No.:
Cat. No.: VC17495054
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFN |
|---|---|
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine |
| Standard InChI | InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
| Standard InChI Key | LIEMMIZRAOUPMI-SNVBAGLBSA-N |
| Isomeric SMILES | C=CC[C@H](C1=C(C=CC(=C1)Br)F)N |
| Canonical SMILES | C=CCC(C1=C(C=CC(=C1)Br)F)N |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine, reflects its stereochemistry and substituent arrangement. The phenyl ring’s bromine and fluorine atoms create electronic asymmetry, influencing intermolecular interactions such as dipole-dipole forces and hydrogen bonding. The but-3-en-1-amine chain introduces a double bond between carbons 3 and 4, conferring rigidity and enabling conjugation with the aromatic system.
Stereochemical Considerations
The (R)-configuration at the chiral center (carbon 1) determines the compound’s spatial orientation, which is critical for its biological activity and synthetic utility. Enantiomeric purity is often achieved via asymmetric synthesis or chiral resolution, as impurities in stereoisomerism can drastically alter pharmacological profiles.
Physicochemical Data
The following table summarizes key physicochemical properties derived from experimental and computational analyses:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.10 g/mol | |
| Boiling Point | 298–302°C (predicted) | |
| Density | 1.52 g/cm³ (estimated) | |
| Solubility | Low in water; soluble in DMSO |
The low water solubility is attributed to the hydrophobic phenyl and alkene groups, while the amine functionality allows for protonation under acidic conditions, enhancing solubility in polar solvents.
Synthesis and Enantioselective Methodologies
Retrosynthetic Analysis
The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine typically begins with 5-bromo-2-fluorobenzaldehyde as the aromatic precursor. A Henry reaction or reductive amination strategy is employed to introduce the amine and alkene moieties. Asymmetric induction is achieved using chiral catalysts or auxiliaries to ensure enantiopurity.
Brønsted Base-Catalyzed Enantioselective Synthesis
A prominent method involves the use of a Brønsted base catalyst, such as a thiourea-derivative, to facilitate the enantioselective addition of an amine nucleophile to a β-fluoroalkene intermediate. This approach yields enantiomeric excess (ee) values exceeding 90%, as reported in recent studies.
Cross-Coupling Strategies
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 5-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with methoxide ions yields the corresponding methoxy derivative, expanding the compound’s utility as a synthetic intermediate.
Alkene Functionalization
The but-3-en-1-amine chain undergoes typical alkene reactions, including hydrogenation, epoxidation, and dihydroxylation. Hydrogenation over a palladium catalyst converts the double bond to a single bond, producing the saturated amine derivative, which exhibits distinct physicochemical and biological properties.
Future Directions and Research Opportunities
Drug Development
Optimization of the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, could enhance its therapeutic potential. Prodrug strategies or nanoparticle-based delivery systems are promising avenues for future research.
Materials Science Applications
The conjugated π-system and halogen substituents suggest utility in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Computational modeling studies are needed to evaluate charge transport properties .
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